Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate
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Overview
Description
Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate typically involves the formation of the triazole ring through cyclization reactions. . This reaction is known for its high yield and regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds due to its potential biological activity.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biology: It can be used as a probe to study biological processes involving triazole-containing compounds.
Industry: The compound is used in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This interaction can modulate enzyme activity or receptor binding, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole share the triazole ring structure and are used as antifungal agents.
Cyclopropylamine Derivatives: These compounds are known for their biological activity and are used in various pharmaceutical applications.
Uniqueness
Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate is unique due to its combination of a cyclopropylamine group and a triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields .
Properties
Molecular Formula |
C10H16N4O2 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
methyl 2-(cyclopropylamino)-2-methyl-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C10H16N4O2/c1-10(9(15)16-2,13-8-3-4-8)5-14-7-11-6-12-14/h6-8,13H,3-5H2,1-2H3 |
InChI Key |
RWFLUNPGWAJFRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NC=N1)(C(=O)OC)NC2CC2 |
Origin of Product |
United States |
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